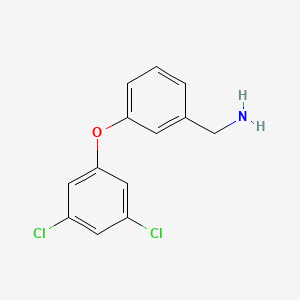
3-(3,5-Dichlorophenoxy)benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenoxy)benzylamine is an organic compound with the molecular formula C13H11Cl2NO It is characterized by the presence of a benzylamine group attached to a dichlorophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenoxy)benzylamine typically involves the reaction of 3,5-dichlorophenol with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-(3,5-Dichlorophenoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various benzylamine derivatives, which can be further functionalized for specific applications.
科学研究应用
3-(3,5-Dichlorophenoxy)benzylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3,5-Dichlorophenoxy)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzylamine: Similar in structure but lacks the phenoxy group.
3,5-Dichlorophenol: Contains the dichlorophenoxy moiety but lacks the benzylamine group.
Benzylamine: Lacks the dichlorophenoxy group.
Uniqueness
3-(3,5-Dichlorophenoxy)benzylamine is unique due to the presence of both the dichlorophenoxy and benzylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
3-(3,5-Dichlorophenoxy)benzylamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound can be described by the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N |
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Clc1cc(cc(c1)OCC2=CC=CC=C2)Cl |
This structure features a dichlorophenoxy group attached to a benzylamine moiety, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it has comparable efficacy to conventional antibiotics.
- Case Study : In a comparative analysis of antimicrobial agents, this compound showed an MIC value of 0.1 μg/mL against Staphylococcus aureus, indicating strong activity against this pathogen .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Research Findings : A recent study reported that this compound exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological effectiveness of this compound can be understood through its structure-activity relationship. Modifications to the phenoxy and benzyl groups can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution at the para position with electron-withdrawing groups enhances antibacterial activity. | Increased potency observed with halogen substitutions. |
| Alteration of the amine group affects solubility and bioavailability. | Changes in solubility correlate with varying cytotoxicity profiles. |
属性
CAS 编号 |
696581-41-6 |
|---|---|
分子式 |
C13H11Cl2NO |
分子量 |
268.13 g/mol |
IUPAC 名称 |
[3-(3,5-dichlorophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-7H,8,16H2 |
InChI 键 |
AHPZRSMHPDZNEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















